UNC 0631

Description

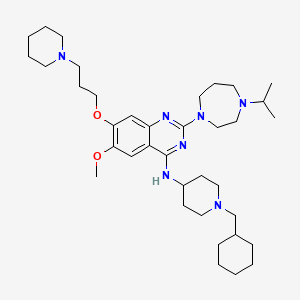

Structure

3D Structure

Properties

IUPAC Name |

N-[1-(cyclohexylmethyl)piperidin-4-yl]-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAXSWXKPQWHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H61N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the G9a Inhibitor UNC0631: Mechanism of Action and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of UNC0631, a potent and selective small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2 or KMT1C). This document details its biochemical and cellular activities, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

UNC0631 is a potent inhibitor of the G9a histone methyltransferase.[1][2][3] G9a is the primary enzyme responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional gene silencing.[4][5][6] By inhibiting G9a, UNC0631 prevents the methylation of H3K9, leading to a reduction in global H3K9me2 levels.[1][7][8] This alteration in the histone code can lead to the reactivation of G9a-silenced genes.[9]

The mechanism of UNC0631 and similar quinazoline-based inhibitors involves binding to the active site of G9a, inducing a conformational change that hinders substrate access and alters the enzyme's dynamics.[10] Specifically, these inhibitors are competitive with the peptide substrate and non-competitive with the S-adenosylmethionine (SAM) cofactor.[11] This prevents the transfer of methyl groups to histone substrates, thereby inhibiting the enzyme's catalytic activity.[10]

G9a is known to be involved in various cellular processes, including cell proliferation, differentiation, and metastasis.[4] It also plays a role in several signaling pathways, such as the Wnt and Hippo pathways.[4][12][13] By modulating G9a activity, UNC0631 can influence these downstream pathways and impact gene expression patterns and cellular behavior.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data for UNC0631's inhibitory activity from biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of UNC0631

| Target | Assay Type | IC50 | Reference |

| G9a | SAHH-coupled assay | 4 nM | [1][2][3][8][14] |

Table 2: Cellular Activity of UNC0631 (Reduction of H3K9me2 Levels)

| Cell Line | Assay Type | IC50 | Reference |

| MDA-MB-231 | In-Cell Western | 25 nM | [1][7][8] |

| MCF7 | In-Cell Western | 18 nM | [1][7][8] |

| PC3 | In-Cell Western | 26 nM | [1][7][8][15] |

| 22RV1 | In-Cell Western | 24 nM | [1][7][8] |

| HCT116 wt | In-Cell Western | 51 nM | [1][7][8] |

| HCT116 p53-/- | In-Cell Western | 72 nM | [1][7][8] |

| IMR90 | In-Cell Western | 46 nM | [1][7][8] |

Table 3: Cellular Cytotoxicity of UNC0631

| Cell Line | Assay Type | IC50 | Reference |

| MDA-MB-231 | MTT assay | 2.8 µM | [7][8] |

| PC3 | Cell viability assay | 3.8 µM | [15] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and experimental procedures.

Detailed Experimental Protocols

This protocol is adapted from methodologies used to determine the in vitro potency of G9a inhibitors.[14]

Objective: To determine the IC50 value of UNC0631 against G9a methyltransferase activity.

Principle: This is a fluorescence-based assay that indirectly measures the methyltransferase activity of G9a. G9a converts SAM to S-adenosyl-L-homocysteine (SAH). S-adenosyl-L-homocysteine hydrolase (SAHH) then hydrolyzes SAH to homocysteine and adenosine. The free sulfhydryl group of homocysteine reacts with the thiol-sensitive fluorophore, ThioGlo, producing a fluorescent signal that is proportional to G9a activity.

Materials:

-

G9a enzyme (e.g., 25 nM final concentration)

-

Histone H3 (1-25) peptide substrate (e.g., 10 µM final concentration)

-

S-adenosyl-L-methionine (SAM) (e.g., 25 µM final concentration)

-

UNC0631 (serial dilutions, e.g., from 4 nM to 16 µM)

-

S-adenosyl-L-homocysteine hydrolase (SAHH) (e.g., 5 µM final concentration)

-

Adenosine deaminase (e.g., 0.3 U/mL final concentration)

-

ThioGlo (e.g., 15 µM final concentration)

-

Assay Buffer: 25 mM potassium phosphate (pH 7.5), 1 mM EDTA, 2 mM MgCl2, 0.01% Triton X-100

-

384-well plates

-

Fluorescence plate reader (Excitation: 360/40 nm, Emission: 528/20 nm)

Procedure:

-

Prepare serial dilutions of UNC0631 in the assay buffer.

-

In a 384-well plate, add the assay components to achieve the final concentrations listed above. The mixture should include SAHH, adenosine deaminase, SAM, and ThioGlo.

-

Add the UNC0631 dilutions to the appropriate wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.

-

Allow the plate to incubate for 2 minutes at room temperature.

-

Initiate the reaction by adding the H3(1-25) peptide substrate.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over 20 minutes.

-

Correct the activity values by subtracting the background fluorescence from the negative control wells.

-

Calculate the percentage of inhibition for each UNC0631 concentration relative to the positive control.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., Sigmaplot).

This protocol is based on methods used to assess the cellular potency of G9a inhibitors by measuring H3K9me2 levels.[16]

Objective: To determine the cellular IC50 of UNC0631 by quantifying the reduction of H3K9me2 levels in a specific cell line.

Materials:

-

Cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

UNC0631 (serial dilutions)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Fixing Solution: 4% formaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibodies: Rabbit anti-H3K9me2 and Mouse anti-total Histone H3

-

Secondary Antibodies: IRDye-conjugated goat anti-rabbit and goat anti-mouse antibodies

-

Imaging system capable of detecting near-infrared fluorescence

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of UNC0631 for 48 hours. Include vehicle-treated wells as a control.

-

After treatment, aspirate the media and wash the cells with PBS.

-

Fix the cells by adding the Fixing Solution and incubating for 15 minutes at room temperature.

-

Wash the cells five times with Permeabilization Buffer.

-

Block the cells with Blocking Buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibodies (diluted in Blocking Buffer) overnight at 4°C.

-

Wash the cells five times with Permeabilization Buffer.

-

Incubate the cells with the fluorescently labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells five times with Permeabilization Buffer.

-

Scan the plate using a near-infrared imaging system to quantify the fluorescence intensity for both H3K9me2 and total Histone H3.

-

Normalize the H3K9me2 signal to the total Histone H3 signal for each well.

-

Calculate the percentage of H3K9me2 reduction for each UNC0631 concentration relative to the vehicle-treated control.

-

Determine the IC50 value by fitting the dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]

- 7. apexbt.com [apexbt.com]

- 8. UNC 0631 - Nordic Biosite [nordicbiosite.com]

- 9. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Selective Inhibition of Histone H3K9 Dimethylation by UNC0631: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UNC0631, a potent and selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). The primary epigenetic consequence of G9a/GLP inhibition by UNC0631 is a global reduction in histone H3 lysine 9 dimethylation (H3K9me2), a key mark in transcriptional repression and chromatin organization. This document details the mechanism of action of UNC0631, presents its cellular activity across various cell lines, and provides comprehensive protocols for key experimental assays to study its effects.

Core Mechanism of Action

UNC0631 exerts its inhibitory effect on the G9a/GLP complex, which is responsible for the mono- and dimethylation of H3K9. By selectively binding to the catalytically active SET domain of these enzymes, UNC0631 effectively blocks the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to the histone H3 substrate. Mechanistic studies have revealed that UNC0631 is a competitive inhibitor with respect to the histone peptide substrate and non-competitive with the SAM cofactor. This targeted inhibition leads to a significant decrease in the levels of H3K9me2, thereby influencing gene expression and other cellular processes.

Quantitative Data on UNC0631 Activity

The efficacy of UNC0631 has been quantified both in biochemical assays and in various cell lines. The following tables summarize the key inhibitory concentrations (IC50) of UNC0631.

Table 1: Biochemical Inhibitory Activity of UNC0631

| Target Enzyme | IC50 (nM) |

| G9a | 4 - 6 |

| GLP | 15 |

Table 2: Cellular IC50 Values for H3K9me2 Reduction by UNC0631

| Cell Line | IC50 (nM) for H3K9me2 Reduction |

| MDA-MB-231 | 25 |

| MCF7 | 18 |

| PC3 | 26 |

| 22RV1 | 24 |

| HCT116 wt | 51 |

| HCT116 p53-/- | 72 |

| IMR90 | 46 |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of UNC0631 and the experimental approaches to study its effects, the following diagrams are provided.

Caption: Inhibition of G9a/GLP by UNC0631 blocks H3K9 dimethylation.

Caption: Experimental workflow to assess UNC0631's effect on H3K9me2.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of UNC0631's effects on H3K9 dimethylation.

Histone Extraction from Cultured Cells

This protocol describes the acid extraction of histones for subsequent analysis by Western blot or mass spectrometry.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1X protease inhibitor cocktail.

-

0.2 N Hydrochloric Acid (HCl), ice-cold

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Harvest cells by centrifugation and wash the pellet with ice-cold PBS.

-

Resuspend the cell pellet in TEB and incubate on ice for 10 minutes with gentle mixing to lyse the cells.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

-

Wash the nuclear pellet with TEB and centrifuge again.

-

Resuspend the washed nuclear pellet in ice-cold 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C. Collect the supernatant containing the histones.

-

Neutralize the acid-extracted histones with an appropriate volume of neutralization buffer.

-

Determine the protein concentration using a Bradford or BCA assay. Store the extracted histones at -80°C.

Western Blotting for H3K9 Dimethylation

This protocol outlines the detection of H3K9me2 levels in extracted histone samples.

Materials:

-

Extracted histone samples

-

SDS-PAGE gels (15% acrylamide is recommended for good resolution of histones)

-

PVDF or nitrocellulose membrane (0.2 µm pore size)

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare histone samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal.

In-Cell Western (ICW) Assay for H3K9me2 Quantification

The ICW assay is a high-throughput method to quantify cellular H3K9me2 levels directly in microplates.

Materials:

-

Cells cultured in 96-well plates

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer or equivalent)

-

Primary antibodies: anti-H3K9me2

-

Fluorescently labeled secondary antibody (e.g., IRDye-conjugated)

-

A nuclear stain for normalization (e.g., DRAQ5™ or TO-PRO™-3)

Procedure:

-

Seed cells in a 96-well plate and treat with UNC0631 as required.

-

Fix the cells with fixation solution for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Block the cells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with the primary antibody against H3K9me2 (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Incubate the cells with the fluorescently labeled secondary antibody and the nuclear stain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for H3K9me2 and normalize it to the nuclear stain signal.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

ChIP-qPCR allows for the analysis of H3K9me2 enrichment at specific genomic loci.

Materials:

-

Cells treated with UNC0631

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis buffer

-

Sonication equipment

-

Anti-H3K9me2 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target and control genomic regions

-

SYBR Green qPCR master mix

Procedure:

-

Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Pre-clear the chromatin with Protein A/G beads.

-

Immunoprecipitate the chromatin overnight at 4°C with the anti-H3K9me2 antibody or control IgG.

-

Capture the antibody-chromatin complexes with Protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Perform qPCR using primers for specific gene promoters or other regions of interest to quantify the enrichment of H3K9me2. Analyze the data relative to input and IgG controls.

This comprehensive guide provides the foundational knowledge and detailed protocols for researchers to effectively utilize UNC0631 as a chemical probe to investigate the roles of G9a/GLP and H3K9 dimethylation in various biological systems.

The Cellular Target of UNC0631: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC0631 is a potent and selective small molecule inhibitor that has emerged as a critical tool for studying the epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of the cellular target of UNC0631, its mechanism of action, and detailed methodologies for its characterization. The primary cellular targets of UNC0631 are the highly homologous histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D). These enzymes play a crucial role in transcriptional repression through the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This guide will delve into the quantitative analysis of UNC0631's activity, the experimental protocols for its assessment, and the broader signaling context of its targets.

Primary Cellular Targets: G9a and GLP

UNC0631 is a potent inhibitor of the protein lysine methyltransferases G9a and GLP.[1][2] These enzymes are key epigenetic regulators responsible for depositing the H3K9me1 and H3K9me2 marks, which are hallmarks of transcriptionally silenced euchromatin.[3] G9a and GLP exist and function predominantly as a heterodimeric complex in vivo, and this association is crucial for their enzymatic activity and biological function.[3][4][5] The catalytic activity of the G9a/GLP complex is dependent on the SET domain present in both proteins.[3]

The inhibition of G9a and GLP by UNC0631 leads to a global reduction in H3K9me2 levels, subsequently reactivating the expression of silenced genes.[6][7] This mechanism underscores the potential of UNC0631 as a chemical probe to investigate the roles of G9a and GLP in various biological processes, including development, and in diseases such as cancer.[8]

Quantitative Potency and Cellular Activity

UNC0631 exhibits potent inhibition of G9a and GLP in biochemical assays and demonstrates robust activity in reducing H3K9me2 levels in various cell lines.

Table 1: In Vitro Enzymatic Activity of UNC0631

| Target | Assay Type | IC50 (nM) | Reference |

| G9a | SAHH-coupled assay | 4 | [6][9][10] |

| G9a | SAHH-coupled assay | 6 | [1] |

| GLP | SAHH-coupled assay | 15 | [1] |

Table 2: Cellular Activity of UNC0631 in Reducing H3K9me2 Levels

| Cell Line | Assay Type | IC50 (nM) | Reference |

| MDA-MB-231 | In-Cell Western | 25 | [6][9] |

| MCF7 | In-Cell Western | 18 | [6] |

| PC3 | In-Cell Western | 26 | [6] |

| 22RV1 | In-Cell Western | 24 | [6] |

| HCT116 wt | In-Cell Western | 51 | [6] |

| HCT 116 p53-/- | In-Cell Western | 72 | [6] |

| IMR90 | In-Cell Western | 46 | [6] |

Selectivity Profile

UNC0631 displays high selectivity for G9a and GLP over other histone methyltransferases, making it a valuable tool for specific target validation.

Table 3: Selectivity of UNC0638 (a close analog of UNC0631) against other Methyltransferases

| Target | IC50 (nM) | Fold Selectivity vs. G9a (<15 nM) | Reference |

| SUV39H1 | >10,000 | >667 | [7] |

| SUV39H2 | >10,000 | >667 | [7] |

| EZH2 | >10,000 | >667 | [7] |

| SETD7 | >10,000 | >667 | [7] |

| MLL | >10,000 | >667 | [7] |

| SMYD3 | >10,000 | >667 | [7] |

| SETD8 | >10,000 | >667 | [7] |

| DOT1L | >10,000 | >667 | [7] |

| PRMT1 | >10,000 | >667 | [7] |

| PRMT3 | >10,000 | >667 | [7] |

| DNMT1 | 107,000 ± 6,000 | >7133 | [7] |

Note: Data for UNC0638 is presented as a close analog to illustrate the selectivity profile of this chemical scaffold. A similar potent and selective G9a/GLP inhibitor, UNC0642, shows over 2000-fold selectivity for G9a/GLP over EZH2 and over 20,000-fold selectivity against 13 other methyltransferases.[11] Another potent G9a inhibitor, A-366, demonstrates over 1000-fold selectivity against 21 other methyltransferases.[12][13]

Signaling Pathway and Mechanism of Action

The inhibition of the G9a/GLP heterodimer by UNC0631 initiates a cascade of events that ultimately alters gene expression. The primary mechanism is the reduction of H3K9me2 at gene promoters, which leads to a more open chromatin state, facilitating gene transcription.

Downstream of H3K9me2, the G9a/GLP complex can recruit other repressive machinery, including DNA methyltransferases (DNMTs), leading to DNA methylation and more stable gene silencing.[14][15] Therefore, inhibition by UNC0631 can also indirectly affect DNA methylation patterns.

Experimental Protocols

In Vitro Histone Methyltransferase Assay (SAHH-coupled)

This assay quantitatively measures the enzymatic activity of G9a/GLP by detecting the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.

Detailed Protocol:

-

Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the G9a or GLP enzyme, varying concentrations of UNC0631 (or DMSO as a vehicle control), and S-adenosyl-L-methionine (SAM) in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT).

-

Initiate Reaction: Start the methylation reaction by adding the histone H3 peptide substrate (e.g., H3K9 peptide, residues 1-21).

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

SAH Detection: Stop the reaction and initiate the detection by adding a solution containing S-adenosylhomocysteine hydrolase (SAHH) and a thiol-sensitive fluorescent probe (e.g., ThioGlo).[16][17][18] SAHH converts SAH to homocysteine, which then reacts with the probe to generate a fluorescent signal.

-

Fluorescence Reading: After a short incubation (e.g., 5-10 minutes) to allow for the detection reaction to complete, measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

-

Data Analysis: Calculate the percent inhibition for each UNC0631 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K9me2 Quantification (In-Cell Western)

This immunofluorescence-based assay quantifies the levels of H3K9me2 directly in cells cultured in microplates, providing a measure of the cellular potency of UNC0631.[7]

Detailed Protocol:

-

Cell Seeding and Treatment: Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of UNC0631 (and a vehicle control) for a specified duration (e.g., 48 hours).[7]

-

Fixation: Carefully remove the culture medium and fix the cells by adding a 4% paraformaldehyde solution in PBS for 15-20 minutes at room temperature.[19][20][21]

-

Permeabilization: Wash the cells with PBS and then permeabilize them with a solution of 0.1% Triton X-100 in PBS for 5-10 minutes.[20][21][22]

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS containing 5% normal goat serum and 0.1% Triton X-100) for 1-2 hours at room temperature.[19][20]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2, diluted in the blocking buffer, overnight at 4°C.[20][22]

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a species-specific secondary antibody conjugated to a near-infrared fluorophore (e.g., IRDye 800CW) for 1 hour at room temperature, protected from light.[23]

-

Normalization Staining: For normalization of cell number, a fluorescent DNA dye (e.g., DRAQ5) can be included with the secondary antibody or added separately.[7]

-

Imaging and Analysis: After final washes, scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for H3K9me2 and the normalization dye in each well. Calculate the normalized H3K9me2 levels and determine the IC50 value of UNC0631.

Conclusion

UNC0631 is a highly potent and selective inhibitor of the G9a and GLP histone methyltransferases. Its ability to specifically reduce H3K9me2 levels in cells makes it an indispensable chemical probe for elucidating the roles of these enzymes in gene regulation and disease. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers to effectively utilize UNC0631 in their investigations into the complex world of epigenetic control. The continued use of UNC0631 and similar compounds will undoubtedly lead to a deeper understanding of the therapeutic potential of targeting G9a and GLP.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Heterodimerization of H3K9 histone methyltransferases G9a and GLP activates methyl reading and writing capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UNC0631 | G9a inhibitor | Probechem Biochemicals [probechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. rcsb.org [rcsb.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

- 16. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development and validation of a generic methyltransferase enzymatic assay based on an SAH riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]

- 20. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 21. biomol.com [biomol.com]

- 22. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. licorbio.com [licorbio.com]

The Discovery and Synthesis of UNC0631: A Technical Guide to a Potent G9a/GLP Inhibitor

Abstract

UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and the closely related G9a-like protein (GLP, also known as EHMT1). Developed as a chemical probe, UNC0631 exhibits high potency in reducing cellular levels of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression. Its development represented a significant step forward from earlier inhibitors, offering an excellent separation between functional potency and cellular toxicity. This technical guide details the discovery, synthesis, and key biological evaluation methodologies for UNC0631, providing researchers with the core information required to utilize this tool in epigenetic studies.

Discovery and Rationale

The discovery of UNC0631 was part of a systematic effort to optimize a class of 2,4-diamino-7-aminoalkoxy-quinazoline inhibitors. The initial lead compound, BIX01294, was a known G9a/GLP inhibitor but suffered from a narrow therapeutic window, exhibiting cellular toxicity at concentrations close to its effective dose.[1] This limited its utility as a reliable chemical probe for studying the biology of G9a and GLP.

The research aimed to improve the cellular activity and decrease the cytotoxicity of the quinazoline scaffold. This led to the development of precursors like UNC0224 and UNC0321, which showed picomolar potency against G9a.[2][3][4] Further structure-activity relationship (SAR) studies on this scaffold focused on modifying the side chains at the 7-position to enhance cell permeability and optimize interactions within the enzyme's active site. This optimization effort culminated in the synthesis of UNC0631, which demonstrated high in vitro potency, excellent cellular activity in reducing H3K9me2 levels, and a significantly improved cytotoxicity profile.[5][6]

G9a/GLP Signaling Pathway

G9a and GLP are the primary enzymes responsible for mono- and dimethylation of H3K9 in euchromatin. This methylation event creates a binding site for proteins containing a Tudor domain, such as HP1 (Heterochromatin Protein 1), which in turn recruits other repressive factors, leading to chromatin compaction and gene silencing. UNC0631 acts as a substrate-competitive inhibitor, occupying the lysine-binding channel of G9a/GLP and preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the histone tail.

References

- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein lysine methyltransferase G9a inhibitors: design, synthesis, and structure activity relationships of 2,4-diamino-7-aminoalkoxy-quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. UNC 0631 - Nordic Biosite [nordicbiosite.com]

UNC0631: A Potent and Selective Chemical Probe for the Histone Methyltransferase G9a

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of UNC0631, a pivotal chemical probe for the histone methyltransferase G9a (also known as EHMT2). G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1][2] Its dysregulation has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[1] UNC0631 has emerged as an invaluable tool for elucidating the biological functions of G9a and for validating it as a drug target.[3][4]

Mechanism of Action and In Vitro Potency

UNC0631 is a potent inhibitor of G9a, acting as a substrate-competitive inhibitor.[5] It effectively blocks the catalytic activity of G9a, thereby preventing the transfer of methyl groups to its histone and non-histone substrates.[6] The inhibitory activity of UNC0631 has been quantified in various biochemical assays, demonstrating its high potency.

Table 1: In Vitro Inhibitory Activity of UNC0631 against G9a

| Assay Type | IC50 (nM) | Reference |

| SAHH-coupled assay | 4 | [7][8][9][10] |

Cellular Activity and Selectivity

A critical attribute of a chemical probe is its ability to effectively engage its target in a cellular context. UNC0631 demonstrates robust cellular potency by reducing the levels of H3K9me2 in a variety of cell lines.[5][9] This on-target activity is achieved at concentrations that are significantly lower than those causing cellular toxicity, providing a desirable therapeutic window for experimental studies.[1][4]

Table 2: Cellular Potency of UNC0631 in Reducing H3K9me2 Levels

| Cell Line | IC50 (nM) | Reference |

| MDA-MB-231 | 25 | [5][7][9][10] |

| MCF7 | 18 | [5][7][9][10] |

| PC3 | 26 | [5][7][9][10] |

| 22RV1 | 24 | [5][7][9][10] |

| HCT116 wt | 51 | [5][7][9][10] |

| HCT 116 p53-/- | 72 | [5][7][9][10] |

| IMR90 | 46 | [5][7][9][10] |

Furthermore, UNC0631 exhibits high selectivity for G9a and its closely related homolog GLP (EHMT1) over a wide range of other histone methyltransferases and non-epigenetic targets. This specificity is crucial for attributing observed biological effects directly to the inhibition of G9a/GLP.

Experimental Protocols

G9a Enzymatic Assay (SAHH-coupled)

This assay quantitatively measures the enzymatic activity of G9a and the inhibitory potential of compounds like UNC0631. The assay relies on the detection of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing G9a enzyme, a histone H3 peptide substrate, and S-adenosylmethionine (SAM) as the methyl donor in an appropriate assay buffer.

-

Inhibitor Addition: Add UNC0631 or other test compounds at varying concentrations to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate and incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

Coupled Enzyme Reaction: Stop the methylation reaction and initiate the coupled reaction by adding S-adenosylhomocysteine hydrolase (SAHH). SAHH converts SAH to homocysteine and adenosine.

-

Detection: The generated homocysteine is then detected using a thiol-reactive fluorescent probe. The fluorescence intensity is inversely proportional to the activity of G9a.

-

Data Analysis: Calculate the IC50 value of UNC0631 by plotting the percentage of G9a inhibition against the logarithm of the inhibitor concentration.

In-Cell Western Assay for H3K9me2 Levels

This immunocytochemical assay allows for the quantification of intracellular levels of H3K9me2 in response to treatment with UNC0631.

Methodology:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and treat with a dilution series of UNC0631 for a specified duration (e.g., 48 hours).

-

Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 5% non-fat dry milk or a commercial blocking solution).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Normalization: To normalize for cell number, stain the cells with a DNA dye (e.g., DRAQ5 or DAPI).

-

Imaging and Quantification: Acquire images using a high-content imaging system or plate reader. Quantify the fluorescence intensity of the H3K9me2 signal and normalize it to the DNA stain signal.

-

Data Analysis: Determine the IC50 value for the reduction of H3K9me2 by plotting the normalized fluorescence intensity against the UNC0631 concentration.

MTT Assay for Cellular Toxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. This is used to determine the cytotoxic effects of UNC0631.

Methodology:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of UNC0631 concentrations.

-

Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the EC50 (half-maximal effective concentration) for toxicity.

Signaling Pathways and Visualizations

G9a has been shown to regulate several key signaling pathways implicated in development and disease. UNC0631 serves as a critical tool to probe the involvement of G9a in these pathways.

G9a in the Wnt Signaling Pathway

G9a can influence the Wnt signaling pathway, often by repressing the expression of Wnt antagonists.[11] Inhibition of G9a with UNC0631 can lead to the upregulation of these antagonists, thereby attenuating Wnt signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. A coupled fluorescent assay for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based development of novel substrate-type G9a inhibitors as epigenetic modulators for sickle cell disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. G9a/GLP Modulators: Inhibitors to Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Activity of UNC0631: A Technical Guide to Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biochemical assays utilized to characterize the activity of UNC0631, a potent and selective inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). The methodologies detailed herein are essential for researchers investigating the enzymatic activity of G9a/GLP, screening for novel inhibitors, and characterizing the cellular impact of compounds like UNC0631.

Core Concepts: UNC0631 and G9a/GLP Inhibition

UNC0631 is a small molecule inhibitor that competitively targets the substrate-binding pocket of G9a and GLP. These enzymes are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression. By inhibiting G9a and GLP, UNC0631 leads to a reduction in global H3K9me2 levels, thereby influencing gene expression and various cellular processes. The assays described below are designed to quantify this inhibitory activity through direct measurement of enzymatic function or by assessing the downstream cellular consequences.

Quantitative Data Summary

The inhibitory potency of UNC0631 and its close analog, UNC0638, has been determined across various biochemical and cellular assays. The following tables summarize key quantitative data, providing a comparative overview of their activity.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| UNC0631 | G9a | SAHH-coupled | 4 | [1] |

| UNC0631 | GLP | SAHH-coupled | 15 | [2] |

| UNC0638 | G9a | SAHH-coupled | <15 | [3][4] |

| UNC0638 | GLP | SAHH-coupled | 19 | [3][4] |

| UNC0638 | G9a | MCE | <10 | [3] |

Table 1: Biochemical IC50 Values for UNC0631 and UNC0638

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| UNC0631 | MDA-MB-231 | In-Cell Western (H3K9me2) | 25 | [5] |

| UNC0631 | MCF7 | In-Cell Western (H3K9me2) | 18 | [5] |

| UNC0631 | PC3 | In-Cell Western (H3K9me2) | 26 | [5] |

| UNC0631 | 22RV1 | In-Cell Western (H3K9me2) | 24 | [5] |

| UNC0631 | HCT116 wt | In-Cell Western (H3K9me2) | 51 | [5] |

| UNC0631 | HCT116 p53-/- | In-Cell Western (H3K9me2) | 72 | [5] |

| UNC0631 | IMR90 | In-Cell Western (H3K9me2) | 46 | [5] |

| UNC0638 | MDA-MB-231 | In-Cell Western (H3K9me2) | 81 | [3] |

Table 2: Cellular IC50 Values for H3K9me2 Reduction by UNC0631 and UNC0638

Signaling Pathway and Experimental Workflows

To visually conceptualize the mechanism of G9a/GLP and the assays used to measure UNC0631's activity, the following diagrams are provided.

G9a/GLP signaling pathway leading to transcriptional repression.

Experimental workflow for the radioactive methyltransferase assay.

Workflow of the SAHH-coupled fluorescence assay.

Experimental workflow for the In-Cell Western (ICW) assay.

Detailed Experimental Protocols

The following are detailed methodologies for the key biochemical assays used to determine UNC0631 activity.

Radioactive Methyltransferase Filter Binding Assay

This assay directly measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a histone H3 peptide substrate.

Materials:

-

Enzyme: Recombinant G9a or GLP

-

Substrate: Histone H3 (1-21) peptide

-

Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Inhibitor: UNC0631

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT

-

Stop Solution: 7.5% Trichloroacetic acid (TCA)

-

Filter Plates: 96-well glass fiber filter plates

-

Wash Buffer: 70% Ethanol

-

Scintillation Fluid: Liquid scintillation cocktail

-

Instrumentation: Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, G9a/GLP enzyme (e.g., 25 nM), and histone H3 peptide substrate (e.g., 10 µM).

-

Add UNC0631 at various concentrations to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding [³H]-SAM (e.g., 1 µM).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding cold TCA.

-

Transfer the reaction mixture to the wells of a glass fiber filter plate.

-

Wash the filter plate multiple times with 70% ethanol to remove unincorporated [³H]-SAM.

-

Dry the filter plate completely.

-

Add liquid scintillation cocktail to each well.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the percent inhibition at each UNC0631 concentration and determine the IC50 value by fitting the data to a dose-response curve.

SAHH-Coupled Fluorescence Assay

This is a continuous, homogeneous assay that couples the production of S-adenosyl-L-homocysteine (SAH) to a fluorescent readout.

Materials:

-

Enzyme: Recombinant G9a or GLP

-

Substrate: Histone H3 (1-25) peptide

-

Cofactor: S-adenosyl-L-methionine (SAM)

-

Coupling Enzymes: S-adenosylhomocysteine hydrolase (SAHH) and adenosine deaminase

-

Fluorescent Probe: ThioGlo®

-

Inhibitor: UNC0631

-

Assay Buffer: 25 mM potassium phosphate buffer pH 7.5, 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100

-

Instrumentation: Fluorescence plate reader (e.g., Biotek Synergy2)

Procedure:

-

In a 384-well plate, prepare an assay mixture containing assay buffer, SAHH (5 µM), adenosine deaminase (0.3 U/mL), and ThioGlo (15 µM).[6]

-

Add G9a/GLP enzyme (e.g., 25 nM for G9a, 100 nM for GLP) and UNC0631 at various concentrations.[6]

-

Pre-incubate for 2 minutes at room temperature.[6]

-

Initiate the reaction by adding a mixture of SAM (25 µM) and histone H3 peptide (10 µM for G9a, 20 µM for GLP).[6]

-

Immediately begin monitoring the increase in fluorescence in a plate reader with excitation at ~360 nm and emission at ~528 nm.[6]

-

Record fluorescence intensity over time (e.g., for 20 minutes).[6]

-

Determine the initial reaction velocity from the linear portion of the fluorescence curve.

-

Calculate the percent inhibition at each UNC0631 concentration and determine the IC50 value.

In-Cell Western (ICW) Assay for H3K9me2

This cell-based assay quantifies the levels of a specific histone modification (H3K9me2) within cells following treatment with an inhibitor.

Materials:

-

Cell Line: e.g., MDA-MB-231, PC3, or MCF7

-

Inhibitor: UNC0631

-

Fixation Solution: 4% formaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: Odyssey Blocking Buffer or equivalent

-

Primary Antibody: Rabbit anti-H3K9me2 antibody

-

Secondary Antibody: IRDye®-conjugated anti-rabbit IgG

-

Normalization Stain: DRAQ5™ (far-red DNA stain)

-

Instrumentation: Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of UNC0631 for a specified duration (e.g., 48-72 hours).

-

Remove the culture medium and fix the cells with 4% formaldehyde for 15 minutes at room temperature.[3]

-

Wash the cells five times with 0.1% Triton X-100 in PBS to permeabilize.[3]

-

Block the cells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with the primary anti-H3K9me2 antibody overnight at 4°C.

-

Wash the cells multiple times with wash buffer (e.g., PBS with 0.1% Tween-20).

-

Incubate the cells with the IRDye-conjugated secondary antibody and DRAQ5 for 1 hour at room temperature, protected from light.

-

Wash the cells again to remove unbound antibody and dye.

-

Scan the plate using an infrared imaging system, detecting the signal from the secondary antibody (e.g., 700 nm or 800 nm channel) and the DRAQ5 stain (e.g., 700 nm channel).

-

Quantify the integrated intensity of the H3K9me2 signal in each well and normalize it to the DRAQ5 signal to account for variations in cell number.

-

Determine the cellular IC50 value by plotting the normalized H3K9me2 levels against the UNC0631 concentration.

Conclusion

The biochemical and cellular assays detailed in this guide provide a robust framework for the characterization of UNC0631 and other G9a/GLP inhibitors. The selection of a particular assay will depend on the specific research question, with radioactive assays offering high sensitivity for direct enzymatic measurements and In-Cell Western assays providing crucial information on the compound's activity in a cellular context. By employing these standardized methodologies, researchers can obtain reliable and comparable data to advance the understanding of G9a/GLP biology and the development of novel epigenetic therapeutics.

References

- 1. apexbt.com [apexbt.com]

- 2. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay development for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. UNC 0631 | Histone Methyltransferase | TargetMol [targetmol.com]

Structural Basis for UNC0631 Inhibition of G9a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and molecular underpinnings of the inhibition of the histone methyltransferase G9a by the potent and selective small molecule inhibitor, UNC0631. G9a, also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), plays a critical role in gene silencing through the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] Its dysregulation is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[2] UNC0631 and its analogs, such as UNC0638 and UNC0642, have emerged as invaluable chemical probes to dissect the biological functions of G9a and as starting points for drug discovery programs.[1][3][4]

Core Mechanism of Inhibition: A Substrate-Competitive Approach

UNC0631 acts as a substrate-competitive inhibitor of G9a.[3] This means it directly competes with the histone H3 peptide substrate for binding to the enzyme's active site. By occupying this site, UNC0631 effectively blocks the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the target lysine residue on the histone tail. This competitive inhibition is a key feature of the quinazoline-based scaffold from which UNC0631 is derived.[1][4]

The Structural Basis of High-Affinity Binding

While a crystal structure of G9a in a complex specifically with UNC0631 is not publicly available, the structure of G9a bound to the closely related analog UNC0638 (PDB ID: 3RJW) provides a detailed blueprint for understanding the molecular interactions that drive inhibition.[5] The binding mode of UNC0631 is anticipated to be virtually identical due to the high degree of structural similarity.

The inhibitor binds within the substrate peptide groove of the G9a SET domain.[3][6] This groove is a narrow channel that accommodates the histone H3 tail. The quinazoline scaffold of UNC0631 mimics the binding of the histone substrate, allowing it to establish a network of favorable interactions with the amino acid residues lining the active site.

Key interactions include:

-

Hydrogen Bonding: The secondary amino group at the 4-position of the quinazoline ring is crucial for potency, forming a hydrogen bond with the side chain of Asp1083 in G9a.[3] This interaction anchors the inhibitor within the active site.

-

Hydrophobic Interactions: The various hydrophobic moieties of UNC0631 engage in van der Waals interactions with nonpolar residues in the binding pocket, contributing significantly to the overall binding affinity.

-

Planar Stacking: The quinazoline ring system participates in planar stacking interactions with aromatic residues, such as tyrosines and phenylalanines, within the active site, further stabilizing the inhibitor-enzyme complex.[6]

These multiple points of contact result in the high potency and specificity of UNC0631 for G9a and its close homolog, GLP (G9a-like protein).

Quantitative Analysis of G9a Inhibition

The potency and selectivity of UNC0631 and its analogs have been extensively characterized using various biochemical and cellular assays. The following tables summarize key quantitative data for these compounds.

| Compound | G9a IC50 (nM) | GLP IC50 (nM) | Cellular H3K9me2 IC50 (nM) | Reference Cell Line |

| UNC0631 | 4 | - | 25 | MDA-MB-231 |

| UNC0638 | < 15 | 19 | - | - |

| UNC0642 | < 2.5 | < 2.5 | 106 | MDA-MB-231 |

| BIX-01294 | 1900 | 700 | >5000 | - |

Table 1: Potency of Quinazoline-based G9a Inhibitors.

| Compound | Methyltransferase | Selectivity (Fold vs. G9a) |

| UNC0638 | SUV39H2 | > 500 |

| SETD7 | > 500 | |

| SETD8 | > 500 | |

| PRMT3 | > 500 | |

| UNC0642 | PRC2-EZH2 | > 2000 |

| Other Methyltransferases | > 20,000 |

Table 2: Selectivity Profile of UNC0638 and UNC0642.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of G9a inhibition. Below are protocols for two key experiments: a radioactive methyltransferase assay and an In-Cell Western assay for H3K9me2 levels.

Radioactive Methyltransferase Assay

This biochemical assay directly measures the enzymatic activity of G9a by quantifying the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H3 peptide substrate.

Materials:

-

Recombinant human G9a enzyme

-

Histone H3 (1-21) peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT

-

UNC0631 or other inhibitors dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

Filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, G9a enzyme (final concentration ~10 nM), and the histone H3 peptide substrate (final concentration ~5 µM).

-

Add UNC0631 or DMSO (vehicle control) at various concentrations to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the methyltransferase reaction by adding [³H]-SAM (final concentration ~1 µM).

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding cold 10% TCA.

-

Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide.

-

Wash the filter plate multiple times with 10% TCA to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well of the filter plate.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In-Cell Western (ICW) Assay for H3K9me2

This cell-based assay quantifies the levels of a specific post-translational modification (H3K9me2) within cells following inhibitor treatment. It provides a measure of the inhibitor's ability to engage its target in a cellular context.

Materials:

-

Cells of interest (e.g., MDA-MB-231) cultured in a 96-well plate

-

UNC0631 or other inhibitors dissolved in DMSO

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: Odyssey Blocking Buffer or 5% non-fat dry milk in PBS

-

Primary Antibody: Rabbit anti-H3K9me2

-

Secondary Antibody: IRDye-conjugated anti-rabbit IgG

-

Nuclear Stain: DRAQ5 or another suitable DNA stain

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of UNC0631 or DMSO (vehicle control) for the desired time (e.g., 24-48 hours).

-

Remove the media and fix the cells with Fixation Solution for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.

-

Wash the cells three times with PBS containing 0.1% Tween-20 (PBST).

-

Block non-specific binding sites with Blocking Buffer for 1.5 hours at room temperature.

-

Incubate the cells with the primary anti-H3K9me2 antibody diluted in Blocking Buffer overnight at 4°C.

-

Wash the cells three times with PBST.

-

Incubate the cells with the IRDye-conjugated secondary antibody and the nuclear stain (for normalization) diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBST.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both the H3K9me2 signal and the nuclear stain.

-

Normalize the H3K9me2 signal to the nuclear stain signal to account for variations in cell number.

-

Calculate the percentage of H3K9me2 reduction at each inhibitor concentration and determine the cellular IC50 value.[7][8][9][10]

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the G9a catalytic cycle and its inhibition by UNC0631, as well as a typical experimental workflow for characterizing G9a inhibitors.

Caption: G9a catalytic cycle and competitive inhibition by UNC0631.

Caption: Experimental workflow for characterizing G9a inhibitors.

Conclusion

UNC0631 is a potent and selective inhibitor of G9a that functions through a substrate-competitive mechanism. Its high affinity is driven by a network of specific hydrogen bonding, hydrophobic, and stacking interactions within the histone peptide binding groove of the G9a SET domain. The detailed structural and quantitative data, along with robust experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of G9a inhibition and to design the next generation of epigenetic modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomol.com [biomol.com]

- 8. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 9. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]

- 10. licorbio.com [licorbio.com]

Methodological & Application

Application Notes and Protocols for UNC0631, a G9a/GLP Histone Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0631 is a potent and specific small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1).[1][2] These enzymes are primarily responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[3][4] By inhibiting G9a and GLP, UNC0631 leads to a reduction in global H3K9me2 levels, resulting in the reactivation of silenced genes.[4][5] This has implications for various research areas, including cancer biology, epigenetics, and developmental biology. Notably, inhibition of G9a has been shown to suppress the Wnt signaling pathway in non-small cell lung cancer.[6][7] UNC0631 serves as a valuable chemical probe to investigate the biological functions of G9a/GLP in cellular processes.

Mechanism of Action

UNC0631 acts as a substrate-competitive inhibitor, binding to the peptide-binding pocket of G9a and GLP, thereby preventing the methylation of histone H3.[8] It does not compete with the cofactor S-adenosylmethionine (SAM).[8] This targeted inhibition leads to a dose-dependent decrease in cellular H3K9me2 levels.

Signaling Pathway

Quantitative Data Summary

The following tables summarize the in vitro and cell-based potency of UNC0631.

Table 1: In Vitro Inhibitory Potency of UNC0631

| Target | IC50 (nM) | Assay Type |

| G9a | 4 | Biochemical Assay |

Data sourced from MedchemExpress.[1]

Table 2: Cellular Potency of UNC0631 in Reducing H3K9me2 Levels

| Cell Line | Cancer Type | IC50 (nM) | Assay Type |

| MDA-MB-231 | Breast Cancer | 25 | In-Cell Western |

| MCF7 | Breast Cancer | 18 | In-Cell Western |

| PC3 | Prostate Cancer | 26 | In-Cell Western |

| 22RV1 | Prostate Cancer | 24 | In-Cell Western |

| HCT116 (wt) | Colon Cancer | 51 | In-Cell Western |

| HCT116 (p53-/-) | Colon Cancer | 72 | In-Cell Western |

| IMR90 | Normal Fibroblast | 46 | In-Cell Western |

Data represents the concentration of UNC0631 required to reduce H3K9me2 levels by 50% after a 48-hour treatment. Data sourced from MedchemExpress.[1]

Table 3: Cytotoxicity of UNC0631

| Cell Line | Cancer Type | EC50 (µM) | Assay Type |

| 22Rv1 | Prostate Cancer | 2.5 | MTT Assay |

| HCT-116 | Colon Cancer | 5.8 | MTT Assay |

Data represents the concentration of UNC0631 required to reduce cell viability by 50% after a 48-hour treatment. Data sourced from MedchemExpress.[1][9]

Experimental Protocols

Protocol 1: In-Cell Western Assay for H3K9me2 Levels

This protocol describes a method to quantify the levels of histone H3 lysine 9 dimethylation (H3K9me2) in cells treated with UNC0631.

Materials:

-

Cell line of interest (e.g., MDA-MB-231)

-

UNC0631

-

96-well microplate

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS)

-

Primary antibody against H3K9me2

-

Normalization antibody (e.g., anti-Histone H3 or a DNA dye like DRAQ5)[3][10]

-

Fluorescently labeled secondary antibodies

-

Imaging system capable of detecting fluorescence in microplates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of UNC0631 in cell culture medium. Remove the old medium from the cells and add the medium containing UNC0631. Include a vehicle control (e.g., DMSO). Incubate for 48 hours.[1]

-

Fixation and Permeabilization:

-

Gently wash the cells with PBS.

-

Fix the cells by adding fixation buffer and incubating for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells by adding permeabilization buffer and incubating for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibodies (anti-H3K9me2 and normalization antibody) in blocking buffer. Remove the blocking buffer and add the primary antibody solution to each well. Incubate overnight at 4°C.

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Dilute the fluorescently labeled secondary antibodies in blocking buffer.

-

Add the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.

-

-

Imaging and Quantification:

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Add PBS to the wells and image the plate using an appropriate imaging system.

-

-

Data Analysis: Quantify the fluorescence intensity for both the H3K9me2 signal and the normalization signal. Normalize the H3K9me2 signal to the normalization signal for each well. Plot the normalized H3K9me2 levels against the UNC0631 concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: MTT Cell Viability/Cytotoxicity Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity following treatment with UNC0631.[11]

Materials:

-

Cell line of interest (e.g., 22Rv1)

-

UNC0631

-

96-well microplate

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., acidified isopropanol with 1% Triton X-100)[11]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of UNC0631 in cell culture medium. Treat the cells and include a vehicle control. Incubate for 48 hours.[1]

-

MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to correct for background.[11]

-

Data Analysis: Subtract the background absorbance from the 570 nm readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability against the UNC0631 concentration and fit a dose-response curve to determine the EC50 value.

Protocol 3: Western Blotting for H3K9me2

This protocol provides a method to assess the levels of H3K9me2 in cell lysates by western blotting.

Materials:

-

Cell line of interest

-

UNC0631

-

Cell culture dishes

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-H3K9me2, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of UNC0631 for the desired duration (e.g., 48 hours).

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K9me2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Histone H3 as a loading control.

-

Data Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal.

Concluding Remarks

UNC0631 is a powerful tool for studying the roles of G9a and GLP in various biological contexts. The protocols outlined above provide a framework for assessing its cellular activity and effects on cell viability. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of treatment times, compound concentrations, and appropriate controls is essential for obtaining reliable and reproducible data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. UNC 0631 | Histone Methyltransferase | TargetMol [targetmol.com]

- 12. dojindo.com [dojindo.com]

Application Notes and Protocols for Determining UNC0631 IC50 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1][2] G9a and GLP are responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[3] Dysregulation of G9a/GLP activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[4][5] UNC0631 exerts its anticancer effects by inhibiting G9a/GLP, leading to a reduction in global H3K9me2 levels and subsequent changes in gene expression.[6] These application notes provide a comprehensive overview of the half-maximal inhibitory concentration (IC50) of UNC0631 in various cancer cell lines and detailed protocols for its determination.

Mechanism of Action

UNC0631 competitively inhibits the catalytic activity of G9a and GLP, preventing the transfer of methyl groups to H3K9. This leads to a decrease in H3K9me2, a hallmark of G9a/GLP activity. The reduction in this repressive histone mark can lead to the reactivation of tumor suppressor genes and the modulation of signaling pathways that control cell proliferation, survival, and differentiation. Key pathways affected by G9a/GLP inhibition include the Hippo and Wnt signaling pathways.[7][8]

Signaling Pathway Diagram

Caption: UNC0631 inhibits the G9a/GLP complex, leading to transcriptional activation of tumor suppressor genes and subsequent modulation of pro-cancerous signaling pathways.

Quantitative Data Summary

The IC50 values of UNC0631 for reducing H3K9me2 levels have been determined in a variety of cancer cell lines. It is important to note that the IC50 for cell viability or proliferation may be higher and should be determined empirically for each cell line and experimental condition.

| Cell Line | Cancer Type | IC50 (H3K9me2 Reduction) | Reference |

| MDA-MB-231 | Breast Cancer | 25 nM | [6] |

| MCF7 | Breast Cancer | 18 nM | [6] |

| PC3 | Prostate Cancer | 26 nM | [6] |

| 22RV1 | Prostate Cancer | 24 nM | [6] |

| HCT116 wt | Colon Cancer | 51 nM | [6] |

| HCT116 p53-/- | Colon Cancer | 72 nM | [6] |

| IMR90 | Normal Fibroblast | 46 nM | [6] |

Experimental Protocols

Determining the IC50 of UNC0631 on cancer cell viability is crucial for assessing its therapeutic potential. The following are detailed protocols for the widely used MTT and WST-1 assays.

Experimental Workflow Diagram

Caption: A generalized workflow for determining the IC50 of UNC0631 in cancer cell lines.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[9][10]

Materials:

-

UNC0631 (stock solution in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom sterile plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

UNC0631 Treatment:

-

Prepare serial dilutions of UNC0631 in complete culture medium. A common starting concentration is 10 µM, with 2-fold or 3-fold dilutions.

-

Include a vehicle control (DMSO) at the same concentration as the highest UNC0631 concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared UNC0631 dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-